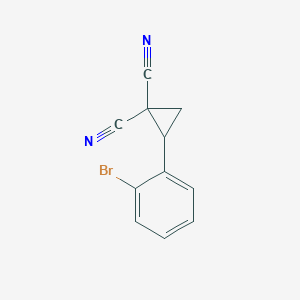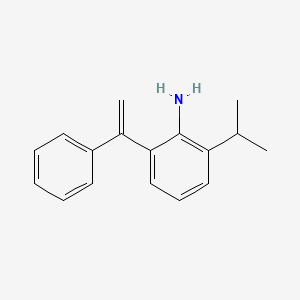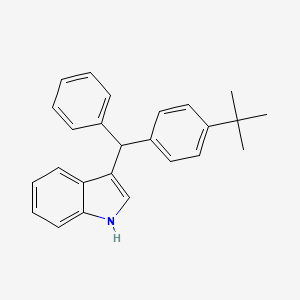
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is an organic compound that features a complex structure with an indole core substituted by a tert-butylphenyl and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of indole with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole involves its interaction with various molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and phenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-indole: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
4-tert-Butylphenyl-1H-indole: Similar structure but with different substitution patterns, affecting its biological activity and applications.
Uniqueness
3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C25H25N |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)-phenylmethyl]-1H-indole |
InChI |
InChI=1S/C25H25N/c1-25(2,3)20-15-13-19(14-16-20)24(18-9-5-4-6-10-18)22-17-26-23-12-8-7-11-21(22)23/h4-17,24,26H,1-3H3 |
InChI Key |
LSJHUVJVYBUSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



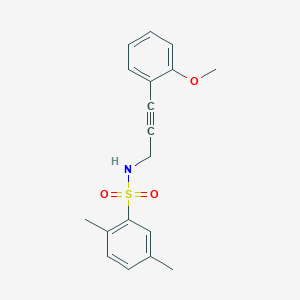
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)


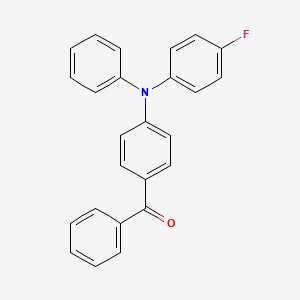
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

![N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B14119665.png)

